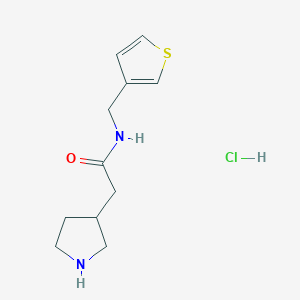
5-Hydroxypyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyridine-3-carbothioamide is a compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It is a derivative of pyridine, a nitrogen-bearing heterocycle that is widely used in medicinal chemistry . The molecular formula of this compound is C6H6N2OS, and it has a molecular weight of 154.19 g/mol .
Preparation Methods
The synthesis of 5-Hydroxypyridine-3-carbothioamide typically involves the reaction of 5-hydroxypyridine with thiocarbamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
5-Hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
Oxidation: When subjected to oxidation, this compound can form corresponding sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound typically yields the corresponding amine derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the pyridine ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Hydroxypyridine-3-carbothioamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems . The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
5-Hydroxypyridine-3-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides and 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities.
N-acyl-morpholine-4-carbothioamides: These compounds exhibit antimicrobial and antioxidant properties and have been studied for their potential as antibacterial agents.
2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives: These derivatives have shown promising anticancer properties and are being explored for their potential in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
5-hydroxypyridine-3-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) |
InChI Key |
NWWLZQHTPZSAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)

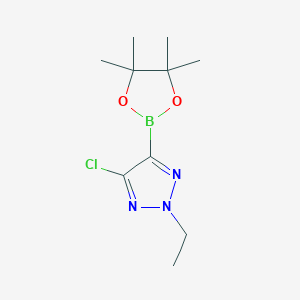
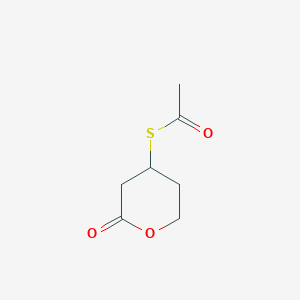



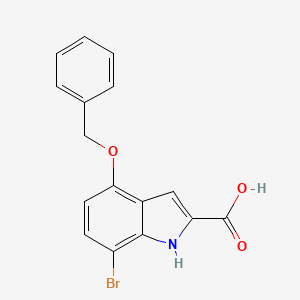
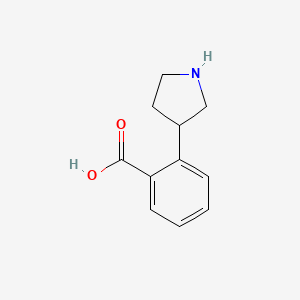

![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)
